Cas no 88208-17-7 (Tryptophan, N-acetyl-6-(phenylmethoxy)-)

Tryptophan, N-acetyl-6-(phenylmethoxy)- structure
88208-17-7 structure
Nom du produit:Tryptophan, N-acetyl-6-(phenylmethoxy)-
Numéro CAS:88208-17-7
Le MF:C20H20N2O4
Mégawatts:352.383805274963
MDL:MFCD09756736
CID:4286784

Tryptophan, N-acetyl-6-(phenylmethoxy)- Propriétés chimiques et physiques

Nom et identifiant

    • Tryptophan, N-acetyl-6-(phenylmethoxy)-
    • 2-Acetamido-3-(6-(benzyloxy)-1H-indol-3-yl)propanoic acid
    • 2-Acetamido-3-[6-(benzyloxy)-3-indolyl]propanoic Acid
    • DL-Tryptophan, N-acetyl-6-(phenylmethoxy)- (ZCI)
    • N-Acetyl-6-(phenylmethoxy)tryptophan (ACI)
    • MDL: MFCD09756736
    • Piscine à noyau: 1S/C20H20N2O4/c1-13(23)22-19(20(24)25)9-15-11-21-18-10-16(7-8-17(15)18)26-12-14-5-3-2-4-6-14/h2-8,10-11,19,21H,9,12H2,1H3,(H,22,23)(H,24,25)
    • La clé Inchi: WFRFQYVFTQJFJB-UHFFFAOYSA-N
    • Sourire: O=C(C(CC1C2C(=CC(=CC=2)OCC2C=CC=CC=2)NC=1)NC(C)=O)O

Tryptophan, N-acetyl-6-(phenylmethoxy)- PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
abcr
AB483240-250 mg
2-Acetamido-3-(6-(benzyloxy)-1H-indol-3-yl)propanoic acid
88208-17-7
250MG
€494.40 2023-04-20
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FB01971-5g
2-Acetamido-3-(6-(benzyloxy)-1H-indol-3-yl)propanoic acid
88208-17-7 95
5g
$1400 2022-11-30
Ambeed
A991144-1g
2-Acetamido-3-(6-(benzyloxy)-1h-indol-3-yl)propanoic acid
88208-17-7 95%
1g
$688.0 2024-08-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1539253-1g
2-Acetamido-3-(6-(benzyloxy)-1H-indol-3-yl)propanoic acid
88208-17-7 98%
1g
¥4488.00 2024-04-27
A2B Chem LLC
AY12374-250mg
Tryptophan, N-acetyl-6-(phenylmethoxy)-
88208-17-7 95%
250mg
$303.00 2023-12-29
abcr
AB483240-1 g
2-Acetamido-3-(6-(benzyloxy)-1H-indol-3-yl)propanoic acid
88208-17-7
1g
€1,153.80 2023-04-20
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FB01971-1g
2-Acetamido-3-(6-(benzyloxy)-1H-indol-3-yl)propanoic acid
88208-17-7 95
1g
$485 2022-11-30
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FB01971-1g
2-Acetamido-3-(6-(benzyloxy)-1H-indol-3-yl)propanoic acid
88208-17-7 95%
1g
$485 2023-09-07
abcr
AB483240-1g
2-Acetamido-3-(6-(benzyloxy)-1H-indol-3-yl)propanoic acid; .
88208-17-7
1g
€1171.80 2025-02-16
abcr
AB483240-250mg
2-Acetamido-3-(6-(benzyloxy)-1H-indol-3-yl)propanoic acid; .
88208-17-7
250mg
€501.60 2025-02-16

Tryptophan, N-acetyl-6-(phenylmethoxy)- Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Solvents: Water ;  reflux
Référence
Structure-based de novo design, synthesis, and biological evaluation of the indole-based PPARγ ligands (I)
Dong, Xiaochun; et al, Bioorganic & Medicinal Chemistry Letters, 2006, 16(22), 5913-5916

Méthode de production 2

Conditions de réaction
1.1 Reagents: Acetic acid
2.1 Reagents: Sodium hydroxide Solvents: Toluene ;  reflux
3.1 Reagents: Sodium hydroxide Solvents: Water ;  reflux
4.1 Solvents: Water ;  reflux
Référence
Structure-based de novo design, synthesis, and biological evaluation of the indole-based PPARγ ligands (I)
Dong, Xiaochun; et al, Bioorganic & Medicinal Chemistry Letters, 2006, 16(22), 5913-5916

Méthode de production 3

Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Water ;  reflux
2.1 Solvents: Water ;  reflux
Référence
Structure-based de novo design, synthesis, and biological evaluation of the indole-based PPARγ ligands (I)
Dong, Xiaochun; et al, Bioorganic & Medicinal Chemistry Letters, 2006, 16(22), 5913-5916

Méthode de production 4

Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  reflux
2.1 Reagents: Quinoline ,  Copper ;  reflux
3.1 Reagents: Acetic acid
4.1 Reagents: Sodium hydroxide Solvents: Toluene ;  reflux
5.1 Reagents: Sodium hydroxide Solvents: Water ;  reflux
6.1 Solvents: Water ;  reflux
Référence
Structure-based de novo design, synthesis, and biological evaluation of the indole-based PPARγ ligands (I)
Dong, Xiaochun; et al, Bioorganic & Medicinal Chemistry Letters, 2006, 16(22), 5913-5916

Méthode de production 5

Conditions de réaction
1.1 Reagents: Sodium ethoxide Solvents: Ethanol
2.1 Solvents: Xylene ;  reflux
3.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  reflux
4.1 Reagents: Quinoline ,  Copper ;  reflux
5.1 Reagents: Acetic acid
6.1 Reagents: Sodium hydroxide Solvents: Toluene ;  reflux
7.1 Reagents: Sodium hydroxide Solvents: Water ;  reflux
8.1 Solvents: Water ;  reflux
Référence
Structure-based de novo design, synthesis, and biological evaluation of the indole-based PPARγ ligands (I)
Dong, Xiaochun; et al, Bioorganic & Medicinal Chemistry Letters, 2006, 16(22), 5913-5916

Méthode de production 6

Conditions de réaction
1.1 Reagents: Acetic acid ;  16 h, rt
1.2 2 h, 75 °C
1.3 Reagents: Water ;  pH 11
Référence
A convergent total synthesis of the death cap toxin α-Amanitin
Siegert, Mary-Ann J. ; et al, Angewandte Chemie, 2020, 59(14), 5500-5504

Méthode de production 7

Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Toluene ;  reflux
2.1 Reagents: Sodium hydroxide Solvents: Water ;  reflux
3.1 Solvents: Water ;  reflux
Référence
Structure-based de novo design, synthesis, and biological evaluation of the indole-based PPARγ ligands (I)
Dong, Xiaochun; et al, Bioorganic & Medicinal Chemistry Letters, 2006, 16(22), 5913-5916

Méthode de production 8

Conditions de réaction
1.1 Solvents: Xylene ;  reflux
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  reflux
3.1 Reagents: Quinoline ,  Copper ;  reflux
4.1 Reagents: Acetic acid
5.1 Reagents: Sodium hydroxide Solvents: Toluene ;  reflux
6.1 Reagents: Sodium hydroxide Solvents: Water ;  reflux
7.1 Solvents: Water ;  reflux
Référence
Structure-based de novo design, synthesis, and biological evaluation of the indole-based PPARγ ligands (I)
Dong, Xiaochun; et al, Bioorganic & Medicinal Chemistry Letters, 2006, 16(22), 5913-5916

Méthode de production 9

Conditions de réaction
1.1 Reagents: Quinoline ,  Copper ;  reflux
2.1 Reagents: Acetic acid
3.1 Reagents: Sodium hydroxide Solvents: Toluene ;  reflux
4.1 Reagents: Sodium hydroxide Solvents: Water ;  reflux
5.1 Solvents: Water ;  reflux
Référence
Structure-based de novo design, synthesis, and biological evaluation of the indole-based PPARγ ligands (I)
Dong, Xiaochun; et al, Bioorganic & Medicinal Chemistry Letters, 2006, 16(22), 5913-5916

Tryptophan, N-acetyl-6-(phenylmethoxy)- Raw materials

Tryptophan, N-acetyl-6-(phenylmethoxy)- Preparation Products

Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:88208-17-7)Tryptophan, N-acetyl-6-(phenylmethoxy)-
A1059878
Pureté:99%
Quantité:1g
Prix ($):619.0